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Compound of Interest

Compound Name: Sodium Glycididazole

Cat. No.: B172046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sodium Glycididazole, a nitroimidazole compound, has emerged as a significant agent in

oncology, primarily for its role as a radiosensitizer. This technical guide provides a

comprehensive overview of its chemical structure, mechanism of action, and the experimental

methodologies used to evaluate its efficacy. By enhancing the cytotoxic effects of ionizing

radiation on hypoxic tumor cells, Sodium Glycididazole offers a promising avenue to improve

the therapeutic outcomes of radiotherapy. This document consolidates key quantitative data,

details experimental protocols, and visualizes its primary signaling pathway to serve as a vital

resource for professionals in drug development and cancer research.

Chemical Structure and Properties
Sodium Glycididazole is the sodium salt of Glycididazole. Its chemical identity is well-defined

by its structural formula and systematic nomenclature.

Chemical Formula: C₁₈H₂₂N₇NaO₁₀[1]

IUPAC Name: sodium 2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-

oxoethyl]amino]acetate[1]

Molecular Weight: 519.4 g/mol [1]
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2D Structure:

Caption: 2D Chemical Structure of Sodium Glycididazole.

Property Value Reference

Molecular Formula C₁₈H₂₂N₇NaO₁₀ [1]

IUPAC Name

sodium 2-[bis[2-[2-(2-methyl-5-

nitroimidazol-1-yl)ethoxy]-2-

oxoethyl]amino]acetate

[1]

Molecular Weight 519.4 g/mol [1]

CAS Number 173357-17-0 [1]

Synthesis and Spectroscopic Characterization
Synthesis
While a detailed, step-by-step synthesis protocol for Sodium Glycididazole is not readily

available in peer-reviewed literature, the synthesis of its core components, specifically 2-

methyl-5-nitroimidazole derivatives, is documented. A plausible synthetic pathway would

involve the alkylation of 2-methyl-5-nitroimidazole with a suitable ethylene oxide derivative to

form the hydroxyethyl intermediate, 2-methyl-5-nitroimidazole-1-ethanol. This intermediate can

then be further elaborated through esterification and amination reactions to construct the final

molecule.

A patented method for the synthesis of the precursor 2-methyl-5-nitroimidazole-1-ethanol

involves reacting 2-methyl-5-nitroimidazole with ethylene oxide in the presence of formic acid

and sulfuric acid. This reaction is carried out at an elevated temperature, followed by

neutralization with sodium hydroxide to precipitate the product. Subsequent purification yields

the desired intermediate. The final assembly of Sodium Glycididazole would then proceed by

reacting this intermediate with a protected iminodiacetic acid derivative, followed by

deprotection and salt formation.

Spectroscopic Characterization
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Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Sodium Glycididazole
are not publicly available. However, based on its known structure, the following spectral

characteristics would be anticipated:

¹H NMR: The spectrum would be complex, showing signals corresponding to the methyl

protons on the imidazole ring, the methylene protons of the ethoxy and acetate groups, and

the protons on the imidazole ring itself. The chemical shifts would be influenced by the

electron-withdrawing nitro group and the ester and amine functionalities.

¹³C NMR: The carbon spectrum would display distinct resonances for the methyl carbon, the

various methylene carbons in the side chains, the carbons of the imidazole ring (with the

carbon bearing the nitro group being significantly downfield), and the carbonyl carbons of the

ester and carboxylate groups.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption

bands for the nitro group (N-O stretching), the ester carbonyl group (C=O stretching), and

the C-O and C-N bonds within the molecule.

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the exact

molecular weight and elemental composition of the compound. Fragmentation patterns

would likely involve cleavage of the ester linkages and the side chains from the imidazole

rings.

Mechanism of Action: Radiosensitization of Hypoxic
Tumor Cells
Sodium Glycididazole functions as a radiosensitizer, a compound that enhances the

effectiveness of radiation therapy. Its mechanism is particularly targeted towards hypoxic (low

oxygen) tumor cells, which are notoriously resistant to radiation.

The core of its action lies in the bioreduction of its nitroimidazole moiety. In the low-oxygen

environment of a tumor, the nitro group undergoes a series of one-electron reductions, leading

to the formation of highly reactive radical anions. These reactive species can then interact with

and damage critical cellular macromolecules, most importantly, DNA. This drug-induced

damage, when combined with the DNA damage caused by ionizing radiation, overwhelms the

cell's repair mechanisms, leading to cell death.
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A key signaling pathway implicated in the action of Sodium Glycididazole is the Ataxia-

Telangiectasia Mutated (ATM) pathway, a central regulator of the DNA damage response.

Studies have shown that in combination with radiation, Sodium Glycididazole downregulates

the expression of key proteins in this pathway, including ATM, p-ATM (the activated form),

CHK2, and p53. Concurrently, it upregulates the expression of MDM2 and Cdk2. By inhibiting

this crucial DNA repair pathway, Sodium Glycididazole prevents cancer cells from effectively

repairing the radiation-induced DNA damage, thereby enhancing the lethal effects of the

treatment.
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Caption: ATM Signaling Pathway Downregulation by Sodium Glycididazole.

Experimental Protocols
The evaluation of Sodium Glycididazole's radiosensitizing effects involves a variety of in vitro

and in vivo assays. Below are detailed methodologies for two key experiments.

In Vitro Radiosensitization: Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive

viability of cancer cells after irradiation.

Objective: To determine the ability of single cells to proliferate and form colonies after treatment

with Sodium Glycididazole and/or radiation.

Methodology:

Cell Culture: Human cancer cell lines (e.g., laryngeal cancer Hep-2, or nasopharyngeal

carcinoma CNE-2) are cultured in appropriate media (e.g., RPMI-1640 supplemented with

10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a density that

will yield approximately 50-150 colonies per well after treatment. The seeding density will

vary depending on the radiation dose.

Drug Treatment: After allowing the cells to attach overnight, the medium is replaced with

fresh medium containing various concentrations of Sodium Glycididazole (e.g., 1, 3, 5 mM)

or a vehicle control. Cells are incubated with the drug for a specified period (e.g., 1 hour)

before irradiation.[2]

Irradiation: The plates are then irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy)

using a linear accelerator.[2]

Colony Formation: Following irradiation, the drug-containing medium is removed, and the

cells are washed and incubated in fresh, drug-free medium for 7-14 days to allow for colony

formation.
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Staining and Counting: The colonies are fixed with methanol and stained with crystal violet.

Colonies containing at least 50 cells are counted.

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The

data is fitted to a linear-quadratic model to generate cell survival curves. The sensitizer

enhancement ratio (SER) is then calculated to quantify the radiosensitizing effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

Analysis

Culture Cancer Cells

Seed Cells into 6-Well Plates

Add Sodium Glycididazole

Irradiate with X-rays

Incubate for 7-14 Days

Fix, Stain, and Count Colonies

Calculate Surviving Fraction & SER

Click to download full resolution via product page

Caption: Workflow for a Clonogenic Survival Assay.

Assessment of Cell Viability: MTT Assay
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the direct cytotoxic effect of Sodium Glycididazole and its ability to

enhance radiation-induced cell death.

Methodology:

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-

10,000 cells per well and allowed to adhere overnight.

Treatment: The cells are treated with various concentrations of Sodium Glycididazole, with

or without subsequent irradiation at a fixed dose (e.g., 4 Gy).[2]

Incubation: The plates are incubated for a period of 24-72 hours post-treatment.

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is

added to each well, and the plates are incubated for an additional 4 hours at 37°C. During

this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan

crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each

well to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The absorbance values are proportional to the number of viable cells. Cell

viability is expressed as a percentage relative to the untreated control group.

Quantitative Data Summary
The efficacy of Sodium Glycididazole has been quantified in numerous preclinical and clinical

studies. The following tables summarize key findings.

Table 1: In Vitro Radiosensitizing Effect of Sodium Glycididazole on Nasopharyngeal

Carcinoma (NPC) Cells[2]
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Cell Line Treatment
Surviving Fraction
at 4 Gy

Sensitizer
Enhancement Ratio
(SER)

6-10B Radiation Alone 0.45 -

Radiation + 1 mM SG 0.38 1.18

Radiation + 3 mM SG 0.32 1.41

Radiation + 5 mM SG 0.25 1.80

HNE2 Radiation Alone 0.52 -

Radiation + 1 mM SG 0.46 1.13

Radiation + 3 mM SG 0.39 1.33

Radiation + 5 mM SG 0.31 1.68

SG: Sodium Glycididazole

Table 2: In Vivo Radiosensitizing Effect in a Recurrent Esophageal Carcinoma Xenograft

Model[3]

Treatment Group
Relative Tumor Growth
Delay Time (days)

P-value (vs. Radiation
Alone)

No Treatment 7.46 ± 0.58 <0.001

Radiation Alone 28.34 ± 4.41 -

Radiation + SG 35.48 ± 4.56
>0.05 (not significant in

primary model)

Recurrent Model

Radiation Alone 28.52 ± 3.41 -

Radiation + SG 85.72 ± 8.06 <0.001

SG: Sodium Glycididazole
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Table 3: Clinical Efficacy in Patients with Nasopharyngeal Carcinoma[4]

Patient Group Number of Patients
Complete
Response (CR)
Rate

P-value

Control

(Radiochemotherapy)
47 44.7% <0.05

Treatment

(Radiochemotherapy

+ SG)

52 67.3%

SG: Sodium Glycididazole

Conclusion
Sodium Glycididazole is a well-characterized radiosensitizing agent with a clear mechanism

of action centered on the bioreductive activation in hypoxic tumor cells and the subsequent

enhancement of radiation-induced DNA damage, partly through the downregulation of the ATM

signaling pathway. The experimental protocols for its evaluation are robust and well-

established. Quantitative data from in vitro, in vivo, and clinical studies consistently

demonstrate its efficacy in enhancing the therapeutic effects of radiotherapy across various

cancer types. This guide provides a foundational resource for researchers and clinicians

working to advance cancer treatment through the strategic use of radiosensitizers. Further

research into its synthesis and detailed spectroscopic analysis will continue to refine our

understanding of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hmdb.ca [hmdb.ca]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6360314/
https://www.benchchem.com/product/b172046?utm_src=pdf-body
https://www.benchchem.com/product/b172046?utm_src=pdf-body
https://www.benchchem.com/product/b172046?utm_src=pdf-custom-synthesis
https://hmdb.ca/spectra/nmr_one_d/189743
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. hmdb.ca [hmdb.ca]

3. Enhanced radiosensitizing by sodium glycididazole in a recurrent esophageal carcinoma
tumor model - PMC [pmc.ncbi.nlm.nih.gov]

4. The Radiosensitization of Sodium Glycididazole on Nasopharyngeal Carcinoma Cells via
Enhancing DNA Damage and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Sodium Glycididazole: A Technical Guide to a Potent
Radiosensitizer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172046#what-is-the-chemical-structure-of-sodium-
glycididazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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